![molecular formula C23H19F3N6O2S B2434142 N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-05-3](/img/structure/B2434142.png)
N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Overview
Description
The compound “N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” is an organic compound . It is available for purchase with a CAS No. 872994-05-3.
Synthesis Analysis
The synthesis of similar compounds has been achieved through a one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diktetones . This process offers a unique approach for functionalizing both N-acylation and S-alkylation in a concerted fashion .Molecular Structure Analysis
The molecular formula of the compound is CHFNOS . The average mass is 412.386 Da and the monoisotopic mass is 412.081696 Da .Chemical Reactions Analysis
The compound has been synthesized through a one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diktetones . This process offers a unique approach for functionalizing both N-acylation and S-alkylation in a concerted fashion .Physical And Chemical Properties Analysis
The compound has a molecular formula of CHFNOS, an average mass of 412.386 Da, and a monoisotopic mass of 412.081696 Da .Scientific Research Applications
Anti-Infective Agents
The synthesis of heterocyclic scaffolds containing nitrogen and oxygen has gained prominence in drug discovery. Among these, 1,2,4-oxadiazoles play a crucial role. These five-membered heterocyclic compounds possess an oxygen atom and two nitrogen atoms, resulting in four regioisomers: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole . The compound falls into the 1,2,4-oxadiazole category.
Mechanism and Potential:Anti-Inflammatory and Analgesic Properties
Indole derivatives related to our compound have demonstrated anti-inflammatory and analgesic activities. Specifically, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibit promising effects .
DNA Interaction Studies
The compound’s serendipitous N, S-difunctionalization with triazoles has led to its investigation regarding interactions with calf thymus DNA. Spectral techniques are being employed to understand its binding mechanisms .
Antibacterial Activity
Among novel 1,2,4-oxadiazole derivatives, certain compounds exhibit excellent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) .
Mechanism of Action
Future Directions
The compound has shown promise as a DNA targeting agent . Future research could focus on further exploring its potential applications in this area. The compound’s strong binding affinity with double-helical DNA, particularly within the minor groove, suggests it could be useful in the development of new therapeutic strategies .
properties
IUPAC Name |
N-[2-[6-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N6O2S/c24-23(25,26)16-6-8-17(9-7-16)28-20(33)14-35-21-11-10-18-29-30-19(32(18)31-21)12-13-27-22(34)15-4-2-1-3-5-15/h1-11H,12-14H2,(H,27,34)(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFUIRIDPDJRTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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